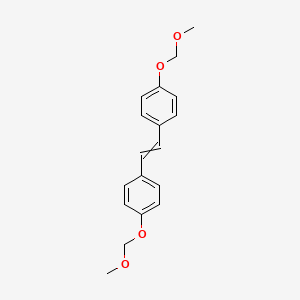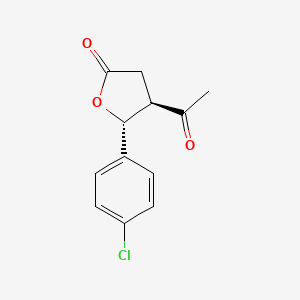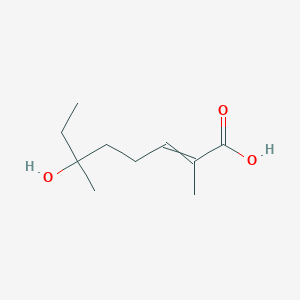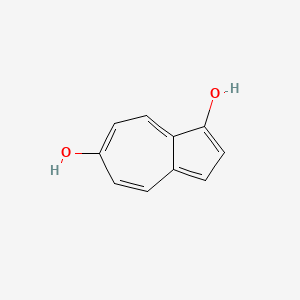
2,4,4,6-Tetrabromodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4,6-Tetrabromodecane is an organic compound belonging to the class of brominated alkanes. It is characterized by the presence of four bromine atoms attached to a decane backbone. Brominated alkanes are known for their applications in various fields, including flame retardants, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,6-Tetrabromodecane typically involves the bromination of decane. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. The process involves the controlled addition of bromine to decane under optimized conditions to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product.
化学反応の分析
Types of Reactions: 2,4,4,6-Tetrabromodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form lower brominated alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of brominated alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Lower brominated alkanes.
Oxidation: Brominated alcohols or carboxylic acids.
科学的研究の応用
2,4,4,6-Tetrabromodecane finds applications in various scientific research fields:
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,4,6-Tetrabromodecane involves its interaction with molecular targets through the bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include:
Electrophilic Substitution: The bromine atoms act as electrophiles, facilitating the substitution of other functional groups.
Radical Reactions: The compound can undergo homolytic cleavage to form bromine radicals, which can initiate chain reactions.
類似化合物との比較
2,4,6-Tribromophenol: A brominated phenol with three bromine atoms.
2,4,6-Tribromoaniline: A brominated aniline with three bromine atoms.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: A brominated cyclohexadienone with four bromine atoms.
Uniqueness: 2,4,4,6-Tetrabromodecane is unique due to its linear decane backbone and the specific positioning of the bromine atoms. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
90278-17-4 |
|---|---|
分子式 |
C10H18Br4 |
分子量 |
457.87 g/mol |
IUPAC名 |
2,4,4,6-tetrabromodecane |
InChI |
InChI=1S/C10H18Br4/c1-3-4-5-9(12)7-10(13,14)6-8(2)11/h8-9H,3-7H2,1-2H3 |
InChIキー |
OBTIIGRXUPLMSI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC(CC(C)Br)(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)

![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)

![Pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14371121.png)
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)


![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)

